Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that features a fused bicyclic structure combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic asymmetric hydrogenation. For example, iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been developed using a substrate activation strategy, achieving high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction of the pyrimidine ring is preferred over the pyrazole ring, often using complex hydrides.
Substitution: Substitution reactions can occur at different positions on the heterocyclic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction reactions can yield various stereoisomers, while substitution reactions can introduce different functional groups onto the heterocyclic ring .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of Bruton’s tyrosine kinase (BTK), a nonreceptor tyrosine kinase involved in the signaling pathways of B cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity and chemical reactivity.
Tetrahydropyrazolo[1,5-a]pyrimidine derivatives: These compounds differ in the degree of hydrogenation and the presence of additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-5-10-11-4-2-3-9-7(6)11/h5,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOUBUOPPLWZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2NCCCN2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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